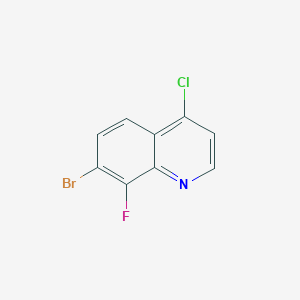
7-Bromo-4-chloro-8-fluoroquinoline
Descripción general
Descripción
7-Bromo-4-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 .
Synthesis Analysis
The synthesis of 7-Bromo-4-chloro-8-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for 7-Bromo-4-chloro-8-fluoroquinoline is 1S/C9H4BrClFN/c10-6-2-1-5-7 (11)3-4-13-9 (5)8 (6)12/h1-4H .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-8-fluoroquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Metalation and Functionalization : 2-Bromo-3-fluoroquinolines, closely related to 7-Bromo-4-chloro-8-fluoroquinoline, can be transformed into carboxylic acids through halogen/metal permutation and subsequent deprotonation and carboxylation. These compounds have shown excellent yields in this transformation, indicating potential in chemical synthesis and drug development (Ondi, Volle, & Schlosser, 2005).
Vibrational Spectroscopy : In a study involving a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline, vibrational spectroscopy was used for detailed analysis. This kind of spectroscopic analysis is crucial for understanding the structural and electronic properties of such compounds, which is vital for designing new materials or drugs (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Resonance Raman Characterization : The resonance Raman characterization of 8-bromo-7-hydroxyquinoline derivatives in various solvents provided insights into the ground-state species of these compounds in aqueous solutions. This kind of study is essential for understanding the photophysical properties of quinolines, which can be useful in developing photo-responsive materials (An et al., 2009).
Synthesis of Antibiotics : Halogenated quinoline building blocks, including those similar to 7-Bromo-4-chloro-8-fluoroquinoline, have been synthesized and utilized in antimicrobial drug discovery. These compounds offer a promising avenue for developing new antibiotics (Flagstad et al., 2014).
Photoremovable Protecting Group for Biological Use : A study on 8-Bromo-7-hydroxyquinoline, closely related to 7-Bromo-4-chloro-8-fluoroquinoline, revealed its efficacy as a photoremovable protecting group for biomolecules. This application is significant in studying cell physiology and developing controlled drug delivery systems (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCALJIQMKMACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
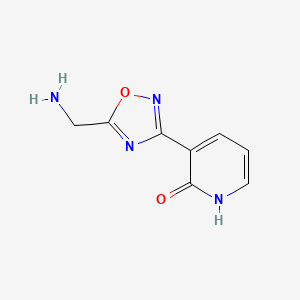
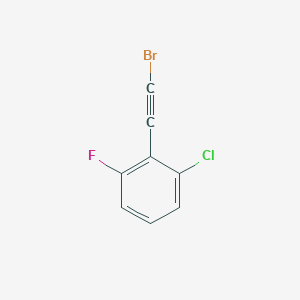
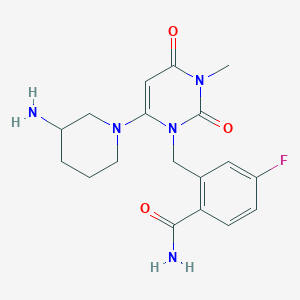
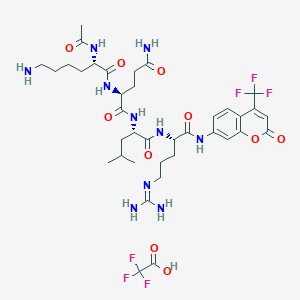
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
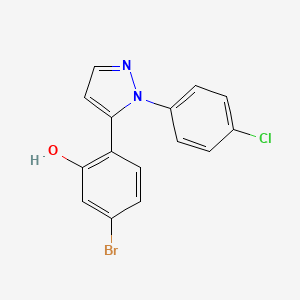
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
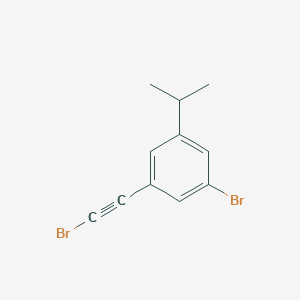
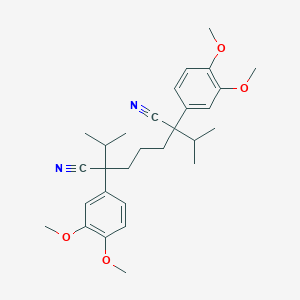
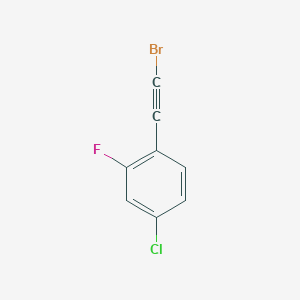
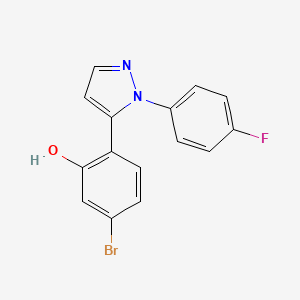
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)